2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-
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Overview
Description
3-METHYL-2H-BENZO[G]CHROMEN-2-ONE: is a heterocyclic compound that belongs to the family of chromenes. It is characterized by a fused benzene and pyran ring system, with a methyl group attached at the third position. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-METHYL-2H-BENZO[G]CHROMEN-2-ONE typically involves the condensation of salicylaldehyde with methyl ketones under acidic conditions. One common method is the Pechmann condensation, where salicylaldehyde reacts with methyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds through the formation of an intermediate coumarin, which then undergoes cyclization to form the desired chromene structure .
Industrial Production Methods: In industrial settings, the synthesis of 3-METHYL-2H-BENZO[G]CHROMEN-2-ONE can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining popularity in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-METHYL-2H-BENZO[G]CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
3-METHYL-2H-BENZO[G]CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is often used in the development of new pharmaceuticals.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The biological activities of 3-METHYL-2H-BENZO[G]CHROMEN-2-ONE are primarily attributed to its ability to interact with various molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules, leading to cell death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB signaling pathway.
Comparison with Similar Compounds
- 3-METHYL-2H-CHROMEN-2-ONE
- 2H-BENZO[G]CHROMEN-2-ONE
- 3-METHYL-2H-BENZO[H]CHROMEN-2-ONE
Comparison:
- 3-METHYL-2H-CHROMEN-2-ONE: Lacks the fused benzene ring, resulting in different biological activities and chemical reactivity.
- 2H-BENZO[G]CHROMEN-2-ONE: Similar structure but without the methyl group, which can affect its biological activity and solubility.
- 3-METHYL-2H-BENZO[H]CHROMEN-2-ONE: Similar structure but with a different position of the fused benzene ring, leading to variations in its chemical and biological properties .
3-METHYL-2H-BENZO[G]CHROMEN-2-ONE stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
86818-99-7 |
---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-methylbenzo[g]chromen-2-one |
InChI |
InChI=1S/C14H10O2/c1-9-6-12-7-10-4-2-3-5-11(10)8-13(12)16-14(9)15/h2-8H,1H3 |
InChI Key |
YHLYCNMZANDXMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2OC1=O |
Origin of Product |
United States |
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